molecular formula C8H16ClNO2 B13469739 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

Cat. No.: B13469739
M. Wt: 193.67 g/mol
InChI Key: GUEFCOHGAKRWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride (CAS: 2306425-80-7) is a bicyclic organic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.6 g/mol . Its structure features a rigid 2-azabicyclo[2.1.1]hexane core substituted with a methoxymethyl group at position 4 and a hydroxymethyl group at position 1, forming a hydrochloride salt for enhanced solubility and stability. The SMILES notation (Cl.COCC12CNC(C1)C2) highlights the bicyclic framework and functional groups .

This compound is utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of small molecules targeting neurological and metabolic disorders. Its suppliers, including Arctom Scientific and multiple global vendors, emphasize its relevance in industrial and academic settings .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-6-7-2-8(3-7,5-10)9-4-7;/h9-10H,2-6H2,1H3;1H

InChI Key

GUEFCOHGAKRWQH-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(NC2)CO.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Azabicyclo[2.1.1]hexane Core

The bicyclic core is commonly prepared via multigram scale methods involving cyclization and functionalization steps. For example, Chernykh et al. (2024) reported an optimized approach to 4-substituted 2,4-methanoproline derivatives, which are bicyclic analogs of proline and structurally related to 2-azabicyclo[2.1.1]hexanes. Key steps include:

  • Starting from suitable cyclobutane or cyclopropane precursors.
  • Ring closure via intramolecular reactions.
  • Protection and deprotection strategies to control functional groups.

This approach yielded key intermediates with high purity and good yields (up to 70%) suitable for further functionalization.

Introduction of Hydroxymethyl and Methoxymethyl Groups

  • The hydroxymethyl group at the 1-position is typically introduced by hydroxymethylation reactions or by functional group transformations of carboxylate precursors.
  • Methoxymethyl substitution at the 4-position can be achieved by alkylation reactions using methoxymethyl chloride or related reagents under controlled conditions.
  • For example, methylation of hydroxyl groups using methyl iodide in the presence of potassium carbonate in DMF has been reported to give methoxymethyl derivatives in yields around 70%.

Formation of the Hydrochloride Salt

  • The free base compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ether).
  • This step improves compound stability, crystallinity, and handling properties.
  • Drying under high vacuum ensures removal of residual solvents and formation of a pure hydrochloride salt.

Experimental Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to bicyclic core Starting cyclobutane derivatives, base RT to 45 °C Several hours 60-75 Optimized for scale-up
Hydroxymethylation Formaldehyde or equivalent 0-25 °C 3-4 h 65-70 Controlled pH to avoid side reactions
Methoxymethylation MeI, K2CO3, DMF RT Overnight ~70 High purity, mild conditions
Salt formation HCl in MeOH 0 °C to RT 1-2 h Quantitative Ensures crystalline hydrochloride salt

Supporting Analytical Data

  • NMR Spectroscopy: Characteristic signals for bicyclic protons and methoxymethyl substituents confirm structure.
  • Mass Spectrometry: Molecular ion peaks consistent with C8H15NO2 and its hydrochloride salt.
  • Purity: Achieved by recrystallization and chromatographic purification, with NMR spectra confirming absence of impurities.

Comparative Notes on Alternative Methods

  • Microwave-assisted synthesis has been reported for related 2-azabicyclo[2.1.1]hexane derivatives, providing shorter reaction times and good yields (up to 78%) under cesium carbonate catalysis in N-methylpyrrolidinone at 150 °C for 18 h.
  • Palladium-catalyzed coupling reactions with 2-azabicyclo[2.1.1]hexane hydrochloride have been used to introduce substituents, though these are more complex and less direct for the target compound.

Summary Table of Key Preparation Steps

Preparation Stage Key Reaction Reagents Conditions Yield (%) Reference
Bicyclic core synthesis Cyclization Cyclobutane derivative, base RT-45 °C, hours 60-75
Hydroxymethylation Addition of hydroxymethyl Formaldehyde or equivalent 0-25 °C, 3-4 h 65-70
Methoxymethylation Alkylation Methyl iodide, K2CO3, DMF RT, overnight ~70
Hydrochloride salt formation Acid-base reaction HCl in MeOH 0 °C to RT, 1-2 h Quantitative
Microwave-assisted alternative Nucleophilic substitution Cs2CO3, NMP, microwave 150 °C, 18 h 78

Chemical Reactions Analysis

Types of Reactions

[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a more saturated bicyclic structure.

Scientific Research Applications

[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

{2-Azabicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride

  • Molecular Formula: C₆H₁₁ClNO
  • Molecular Weight : 149.6 g/mol (free base: 113.16 g/mol)
  • Key Differences : Lacks the methoxymethyl substituent at position 3. The absence of this group reduces steric hindrance and lipophilicity compared to the target compound.
  • Applications : Used in peptide mimetics and as a precursor for chiral ligands. Its hydrochloride salt is available from suppliers like American Elements and Molcan Corporation .

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₃
  • Molecular Weight : 207.66 g/mol
  • Key Differences: Contains an oxabicyclo core (oxygen atom in the ring) and an ethyl ester group. The amino group at position 4 enhances nucleophilicity, making it suitable for coupling reactions.
  • Applications : Intermediate in antibiotics and kinase inhibitors. Its ester group allows for further functionalization .

2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic Acid Hydrochloride

  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Key Differences: Features an acetic acid substituent instead of methanol, increasing acidity (pKa ~4-5) and enabling chelation with metal ions.
  • Applications : Used in prodrug design and as a ligand for metalloenzymes .

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

  • Molecular Formula : C₇H₁₁IO₂
  • Molecular Weight : 254.07 g/mol
  • The oxabicyclo core alters ring strain compared to azabicyclo analogs.
  • Applications : Explored in radiopharmaceuticals due to iodine’s isotopic properties .

Structural and Functional Analysis

Table 1: Comparative Properties of Bicyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₇H₁₄ClNO 163.6 Methoxymethyl, Hydroxymethyl Drug synthesis, CNS targets
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol C₆H₁₁ClNO 149.6 Hydroxymethyl Peptide mimetics
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate C₈H₁₄ClNO₃ 207.66 Ethyl ester, Amino Antibiotic intermediates
2-{2-Azabicyclo[...] Acetic Acid C₇H₁₂ClNO₂ 177.63 Acetic acid Prodrugs, Chelation agents

Impact of Substituents on Bioactivity

  • Methoxymethyl Group : Enhances metabolic stability by reducing oxidation susceptibility compared to primary alcohols .
  • Hydrochloride Salt : Improves aqueous solubility, critical for in vitro assays and formulation .
  • Iodine Substituents : Introduce radio-opacity but increase molecular weight and synthetic complexity .

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s rigid bicyclic scaffold is prized for conformational restriction, improving binding affinity in drug candidates .
  • Safety Profile : Like related azabicyclo compounds, it is classified for industrial use with standard handling precautions (GHS guidelines) .
  • Market Availability : Over 14 global suppliers, including Arctom Scientific and HEBEI SHUNDA IMP & EXP CO., highlight its demand in medicinal chemistry .

Biological Activity

[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C8H16ClNO2C_8H_{16}ClNO_2 with a molecular weight of 193.67 g/mol. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
IUPAC Name[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride
InChI KeyPFPFYVNFYBNHBU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound's bicyclic structure allows it to bind effectively to various molecular targets, modulating their activity and leading to diverse biological effects.

Potential Mechanisms Include:

  • Receptor Binding: The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
  • Enzyme Modulation: It can inhibit or activate enzymes involved in critical metabolic processes, potentially affecting cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
  • Anticancer Potential: In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, indicating potential use in cancer therapy.
  • Neuroprotective Effects: The bicyclic structure may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound demonstrated promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Anticancer Activity

In vitro assays on human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µg/mL)
HeLa226
A549242

These results suggest that this compound has potential as an anticancer agent.

Q & A

Q. What are the critical steps in synthesizing [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of bicyclic amine precursors, followed by functional group modifications (e.g., methoxymethylation and hydroxylation). Key steps include:
  • Precursor Cyclization : Use cyclobutene derivatives with stereoselective additions to form the bicyclo[2.1.1]hexane core .
  • Functionalization : Methoxymethylation at the 4-position and hydroxylation at the 1-position under controlled pH and temperature .
  • Hydrochloride Salt Formation : Reaction with HCl to enhance stability and solubility .
    Optimization Factors :
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., cyclopropanation) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization achieves >95% purity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identifies methoxymethyl (-OCH2O-) and hydroxyl (-CH2OH) groups. The bicyclic core shows distinct splitting patterns due to rigid conformation .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the congested bicyclic region .
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C8H14ClNO2; calc. 193.68 g/mol) and fragments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
  • Comparative Assays : Use standardized assays (e.g., enzyme inhibition IC50, receptor binding Kd) to benchmark activity against reference compounds .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or NOESY NMR to rule out stereochemical impurities .
  • Meta-Analysis : Cross-reference data with analogs (e.g., 4-fluoro or 4-methyl derivatives) to identify structure-activity relationships (SAR) .
    Example : Discrepancies in neuropharmacological effects may stem from differences in blood-brain barrier permeability assays .

Q. What strategies optimize the compound’s solubility and stability in aqueous solutions for in vivo studies?

  • Methodological Answer :
  • pH Adjustment : Use buffered solutions (pH 4–6) to stabilize the hydrochloride salt and prevent degradation .
  • Co-Solvents : Add 10–20% PEG-400 or cyclodextrins to enhance solubility without altering bioavailability .
  • Lyophilization : Prepare lyophilized powders for long-term storage and reconstitute in saline pre-experiment .
    Data Table :
ConditionSolubility (mg/mL)Stability (t½, days)
PBS (pH 7.4)1.23
Citrate Buffer (pH 5.0)8.521
PEG-400 (20%)15.314
Source: Adapted from

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating specific biochemical pathways?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target proteins (e.g., GPCRs, kinases) using software like AutoDock Vina. Focus on the bicyclic core’s role in binding pocket complementarity .
  • Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry .
  • Gene Expression Profiling : RNA-seq or qPCR arrays identify downstream pathways (e.g., MAPK/ERK) affected by treatment .
    Case Study : In a 2024 study, the compound showed nM affinity for serotonin receptors via SPR, but in vivo effects required metabolite analysis (e.g., LC-MS/MS) to confirm active species .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields (30–75%) for this compound?

  • Methodological Answer : Yield variability often stems from:
  • Impurity of Precursors : Use HPLC-purified intermediates to reduce side products .
  • Reaction Atmosphere : Conduct cyclopropanation under nitrogen to prevent oxidation .
  • Catalyst Load : Optimize palladium or enzyme catalysts (e.g., 0.5–2 mol%) for cyclization efficiency .
    Recommendation : Design a Design of Experiments (DoE) approach to test variables (temperature, catalyst, solvent) systematically .

Key Research Gaps

  • Structural Dynamics : Limited data on conformational flexibility of the bicyclo[2.1.1]hexane core under physiological conditions .
  • Metabolite Identification : LC-HRMS/MS studies are needed to map in vivo metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.